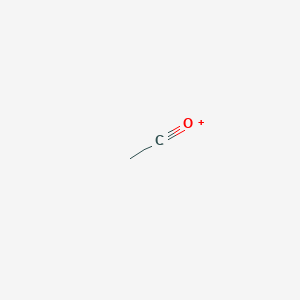

ethanone

Description

Structure

3D Structure

Properties

CAS No. |

15762-07-9 |

|---|---|

Molecular Formula |

C2H3O+ |

Molecular Weight |

43.04 g/mol |

IUPAC Name |

ethylidyneoxidanium |

InChI |

InChI=1S/C2H3O/c1-2-3/h1H3/q+1 |

InChI Key |

TWAOQVMPIYQPKG-UHFFFAOYSA-N |

SMILES |

CC#[O+] |

Canonical SMILES |

CC#[O+] |

Synonyms |

[1-14C] acetyl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 1-Phenylethanone (Acetophenone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical properties, structure, and reactivity of 1-phenylethanone, commonly known as acetophenone (B1666503). As the simplest aromatic ketone, acetophenone is a vital building block in organic synthesis and a precursor to numerous pharmaceuticals, resins, and fragrances.[1] This document consolidates key quantitative data, presents detailed experimental protocols for its synthesis and characteristic reactions, and visualizes its structural and reactive nature through diagrams.

Chemical Structure and Bonding

Acetophenone (C₈H₈O) is an organic compound characterized by a phenyl group attached to a methyl ketone.[2] Its structure consists of a planar benzene (B151609) ring bonded to the carbonyl carbon of a ketone functional group, which is in turn bonded to a methyl group.[3]

The carbonyl carbon and the carbons of the benzene ring are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°. The methyl carbon is sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.[4] The delocalized π-electron system of the aromatic ring and the polar carbon-oxygen double bond of the ketone are the primary determinants of acetophenone's chemical reactivity.

Caption: Chemical structure of acetophenone.

Physicochemical Properties

Acetophenone is a colorless, viscous liquid at room temperature with a sweet, pungent odor similar to oranges.[2] It is slightly soluble in water but readily soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[5]

Table 1: Physical and Chemical Properties of Acetophenone

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O | [1] |

| Molar Mass | 120.15 g/mol | [2][6] |

| Appearance | Colorless liquid or white crystals | [2] |

| Odor | Sweet, pungent, orange-like | [2] |

| Density | 1.03 g/cm³ at 20 °C | [7] |

| Melting Point | 19-20 °C | [1][7] |

| Boiling Point | 202 °C | [1][7] |

| Solubility in Water | 5.5 g/L at 25 °C | [1] |

| Flash Point | 77 °C | [1] |

| Refractive Index (n20/D) | 1.534 | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of acetophenone. The key spectroscopic data are summarized below.

Table 2: Spectroscopic Data for Acetophenone

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~7.96 ppm (m, 2H, ortho-protons) | [8] |

| δ ~7.57 ppm (m, 1H, para-proton) | [8] | |

| δ ~7.47 ppm (m, 2H, meta-protons) | [8] | |

| δ ~2.61 ppm (s, 3H, methyl protons) | [8] | |

| ¹³C NMR (CDCl₃) | δ ~198.1 ppm (C=O) | [9] |

| δ ~137.1 ppm (quaternary aromatic C) | [9] | |

| δ ~133.0 ppm (para aromatic C-H) | [9] | |

| δ ~128.5 ppm (meta aromatic C-H) | [9] | |

| δ ~128.2 ppm (ortho aromatic C-H) | [9] | |

| δ ~26.5 ppm (CH₃) | [9] | |

| IR Spectroscopy | ~1715 cm⁻¹ (strong, C=O stretch) | [10] |

| 2800-3000 cm⁻¹ (C-H stretch) | [10] | |

| 1300-1200 cm⁻¹ (C-O stretch) | [10] | |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 120 | [11] |

| Base Peak: m/z = 105 ([C₆H₅CO]⁺) | [11] | |

| Other Fragments: m/z = 77 ([C₆H₅]⁺), 51 | [11] |

Chemical Reactivity and Key Reactions

The reactivity of acetophenone is governed by its two main functional components: the carbonyl group and the aromatic ring.

-

Carbonyl Group Reactivity: The ketone's carbonyl group is susceptible to nucleophilic addition reactions. A notable example is its reduction to 1-phenylethanol (B42297) using reducing agents like sodium borohydride (B1222165).[1]

-

Aromatic Ring Reactivity: The acetyl group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions on the phenyl ring.[12]

-

α-Hydrogen Acidity: The hydrogens on the methyl group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions such as the aldol (B89426) condensation.[13]

Caption: Friedel-Crafts acylation pathway for acetophenone synthesis.

Experimental Protocols

Synthesis of Acetophenone via Friedel-Crafts Acylation[4][14]

This protocol describes the synthesis of acetophenone from benzene and acetic anhydride using anhydrous aluminum chloride as a catalyst.

Materials:

-

Anhydrous benzene (40 mL)

-

Anhydrous aluminum trichloride (B1173362) (20 g)

-

Acetic anhydride (6.0 mL)

-

Concentrated hydrochloric acid (50 mL)

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Ice

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Set up a dry 250 mL round-bottom flask with a reflux condenser and a dropping funnel. Equip the condenser with a drying tube and a gas trap for HCl.

-

Add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g) to the flask.

-

Slowly add acetic anhydride (6.0 mL) dropwise from the dropping funnel to the stirred mixture. Control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the mixture gently in a water bath for 30 minutes, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into a beaker containing 50 mL of concentrated HCl and 50 g of crushed ice, while stirring.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of diethyl ether.

-

Combine the organic layers and wash them successively with 5% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvents (benzene and diethyl ether) by distillation.

-

Purify the crude product by fractional distillation, collecting the fraction that boils between 198-202 °C.

Reduction of Acetophenone to 1-Phenylethanol[12][15]

This protocol details the reduction of the ketone functionality of acetophenone using sodium borohydride.

Materials:

-

Acetophenone (1.0 g)

-

Methanol (B129727) (14 mL)

-

Sodium borohydride (0.35 g)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, TLC plates, distillation apparatus

Procedure:

-

Weigh 1.0 g of acetophenone into a 250 mL round-bottom flask and add 14 mL of methanol.

-

Stir the solution with a magnetic stirrer and cool it in an ice bath to 0 °C.

-

Carefully add 0.35 g of sodium borohydride to the reaction mixture in portions.

-

Continue stirring in the ice bath for 10-15 minutes.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the acetophenone spot), carefully add dilute hydrochloric acid to quench the excess sodium borohydride.

-

Remove the methanol using a rotary evaporator or by simple distillation.

-

Extract the aqueous residue with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-phenylethanol.

Caption: Experimental workflow for the reduction of acetophenone.

Aldol Condensation of Acetophenone with an Aldehyde[13][16]

This protocol provides a general procedure for the base-catalyzed aldol condensation between acetophenone and an aldehyde (e.g., p-anisaldehyde) to form a chalcone.

Materials:

-

p-Anisaldehyde (0.2 mL)

-

Acetophenone (0.2 mL)

-

Ethanol (1 mL)

-

50% Sodium hydroxide solution (3 drops)

-

Conical vial (5 mL), magnetic stirrer, filtration apparatus

Procedure:

-

In a 5 mL conical vial, combine 0.2 mL of p-anisaldehyde, 0.2 mL of acetophenone, and 1 mL of ethanol.

-

Add a small magnetic stir bar and begin stirring.

-

Add 3 drops of 50% sodium hydroxide solution to the mixture.

-

Continue stirring for approximately 10 minutes or until a solid precipitate forms and the stir bar can no longer rotate.

-

Filter the solid product using a Büchner funnel.

-

Rinse the collected solid with a small amount of cold ethanol.

-

Allow the product to air dry. The product can be further purified by recrystallization from ethanol.

References

- 1. Acetophenone - Wikipedia [en.wikipedia.org]

- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Synthesis of Acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetophenone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 98-86-2 CAS MSDS (Acetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. brainly.com [brainly.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Synthesis of Ketones from Hydrocinnamic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the synthetic routes from hydrocinnamic acid to relevant ketone structures. The primary focus is on the intramolecular Friedel-Crafts acylation of hydrocinnamic acid to yield 1-indanone (B140024), a valuable intermediate in pharmaceutical synthesis. Alternative interpretations of "ethanone" synthesis are also discussed. This document offers detailed experimental protocols, comparative data tables, and pathway visualizations to support research and development in medicinal chemistry and drug discovery.

Introduction: Interpreting "this compound" Synthesis from Hydrocinnamic Acid

The term "this compound" as a standalone chemical name is ambiguous. It typically forms part of a larger IUPAC name to denote a ketone with an acetyl group (e.g., 1-phenylthis compound, commonly known as acetophenone). A direct, single-step synthesis of a simple "this compound" from hydrocinnamic acid (3-phenylpropanoic acid) is not a standard organic transformation, as it would require cleaving a carbon-carbon bond in the propanoic acid side chain.

However, two chemically significant ketones can be considered relevant to this topic:

-

1-Indanone: This cyclic ketone is synthesized directly from hydrocinnamic acid via an intramolecular Friedel-Crafts acylation. This is the most common and logical synthetic target starting from hydrocinnamic acid and is a key structural motif in various pharmaceuticals.

-

Acetophenone (B1666503) (1-Phenylthis compound): While not synthesized directly from hydrocinnamic acid, its synthesis via the Friedel-Crafts acylation of benzene (B151609) is a fundamental reaction in organic chemistry. Biosynthetic pathways in plants can produce acetophenone derivatives from cinnamic acid (a precursor to hydrocinnamic acid) through a process that shortens the carbon side chain.

This guide will primarily focus on the synthesis of 1-indanone from hydrocinnamic acid, as it is the most direct and well-documented ketone synthesis from this starting material.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation to 1-Indanone

The most direct route to a ketone from hydrocinnamic acid is an intramolecular electrophilic aromatic substitution reaction to form 1-indanone.[1] This can be achieved through two primary methods: a two-step process involving the formation of an acyl chloride, or a one-step direct cyclization.

The general mechanism involves the formation of an acylium ion electrophile which is then attacked by the electron-rich benzene ring of the same molecule.

Caption: General pathway for the synthesis of 1-Indanone from Hydrocinnamic Acid.

Experimental Protocols

Two-Step Synthesis via Hydrocinnamoyl Chloride

This method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation.

Step 1: Preparation of Hydrocinnamoyl Chloride

-

Objective: To convert hydrocinnamic acid to hydrocinnamoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2]

-

Procedure:

-

To a round-bottom flask containing hydrocinnamic acid, add benzyltriethylammonium chloride (catalyst) and thionyl chloride.[2]

-

Maintain the reaction temperature between 55-65°C.[2]

-

The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, excess thionyl chloride can be removed by distillation under reduced pressure to yield crude hydrocinnamoyl chloride.[3]

-

Step 2: Intramolecular Friedel-Crafts Acylation of Hydrocinnamoyl Chloride

-

Objective: To cyclize hydrocinnamoyl chloride to 1-indanone using a Lewis acid catalyst.[4]

-

Procedure:

-

Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under an inert atmosphere.[4]

-

Dissolve hydrocinnamoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM).[4]

-

Cool the flask to 0°C using an ice-water bath.[4]

-

Add anhydrous aluminum chloride (AlCl₃) (typically 1.1 to 1.5 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice. Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-indanone.[4]

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography or distillation.[4]

-

One-Step Direct Synthesis from Hydrocinnamic Acid

This method is more atom-economical as it avoids the isolation of the acyl chloride intermediate. It requires strong acids to protonate the carboxylic acid and facilitate the formation of the acylium ion.

-

Objective: To directly cyclize hydrocinnamic acid to 1-indanone.

-

Catalysts: Polyphosphoric acid (PPA), triflic acid (TfOH), or a mixture of methanesulfonic acid (MSA) and P₂O₅ are commonly used.[4]

-

General Procedure (using PPA):

-

Place hydrocinnamic acid in a round-bottom flask equipped with a mechanical stirrer.

-

Add polyphosphoric acid (a sufficient amount to ensure stirring is possible).

-

Heat the mixture, typically between 80-100°C, for a specified time (e.g., 2 hours).

-

Monitor the reaction by TLC.

-

Workup: After cooling, pour the reaction mixture onto crushed ice and stir. The product may precipitate or can be extracted with an organic solvent like ether or dichloromethane.

-

Wash the organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

-

Purification: Purify the crude 1-indanone by column chromatography or distillation.

-

References

A Technical Guide to the Natural Occurrence and Sources of Ethanone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanone compounds, characterized by a carbonyl group attached to a methyl group and another moiety, are a diverse class of naturally occurring aromatic ketones. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound derivatives found in the plant kingdom. With significant roles in plant defense and notable pharmacological activities, these compounds are of increasing interest to the pharmaceutical and agrochemical industries. This document details the biosynthetic pathways, presents quantitative data on their prevalence in various natural sources, and offers standardized experimental protocols for their extraction, isolation, and quantification.

Introduction

This compound derivatives, with acetophenone (B1666503) (1-phenylthis compound) as the parent compound, are widely distributed throughout the plant kingdom, having been identified in over 24 plant families.[1] These compounds are not merely metabolic byproducts but play crucial roles in plant physiology and ecology, acting as defense agents against herbivores and pathogens.[2] Beyond their natural functions, this compound derivatives such as apocynin and paeonol (B1678282) have garnered attention for their therapeutic potential, exhibiting anti-inflammatory, antioxidant, and other pharmacological properties.[2][3] This guide serves as a technical resource for researchers and professionals engaged in the study and application of these valuable natural products.

Natural Occurrence and Quantitative Data

This compound compounds are found in a variety of plant tissues, including roots, leaves, and flowers, as well as in essential oils. The concentration of these compounds can vary significantly depending on the plant species, environmental conditions, and the specific tissue analyzed.[2] The genera Melicope and Acronychia are particularly rich sources of acetophenone derivatives.[1] Below are tables summarizing the quantitative occurrence of prominent this compound compounds in various natural sources.

Table 1: Concentration of Acetophenone Derivatives in Plant Tissues

| Compound | Plant Species | Plant Part | Concentration | Reference(s) |

| Piceol (4-hydroxyacetophenone) | Picea abies (Norway Spruce) | Needles | Varies with environmental stress | [4] |

| Pungenol (3,4-dihydroxyacetophenone) | Picea glauca (White Spruce) | Foliage | Accumulates in insect-resistant varieties | [5] |

| Paeonol | Paeonia lactiflora (Peony) | Roots | Yield of essential oil containing paeonol can reach 1.0% | [6] |

| Apocynin (Acetovanillone) | Picrorhiza kurroa | Rhizomes | Present as a major phytocompound | [7][8] |

| 3',4'-dihydroxyacetophenone | Picea schrenkiana | Soil surrounding roots | - | [2] |

Table 2: Bioactivity of Selected Acetophenone Derivatives

| Acetophenone Derivative | Plant Species Source | Bioactivity | IC50 Value (µM) | Reference(s) |

| Acrolione A | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 26.4 | [3] |

| Acrolione C | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 46.0 | [3] |

| Acrolione D | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 79.4 | [3] |

| Acrolione E | Acronychia oligophlebia | Anti-inflammatory (RAW 264.7 cells) | 57.3 | [3] |

| Melibarbinon B | Melicope barbigera | Cytotoxic (A2780 cells) | 30 | [3] |

| Patulinone F | Melicope patulinervia | α-glucosidase inhibition | 6.02 | [3] |

| Eupatofortunone | Eupatorium fortunei | Cytotoxic (MCF-7 cells) | 82.15 | [3] |

| Eupatofortunone | Eupatorium fortunei | Cytotoxic (A549 cells) | 86.63 | [3] |

Biosynthesis of this compound Compounds

The biosynthesis of acetophenone derivatives in plants primarily originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.[2] A subsequent β-oxidative pathway, analogous to fatty acid degradation, shortens the three-carbon side chain of cinnamic acid (derived from L-phenylalanine) by two carbons to form the acetophenone skeleton.[2][9] In many plants, these acetophenones are stored as inactive glycosides and are activated by specific enzymes upon tissue damage.[2]

Experimental Protocols

The following sections provide generalized protocols for the extraction, isolation, and quantification of this compound compounds from plant materials. These protocols are based on established methodologies and can be adapted to specific research needs.

General Extraction of this compound Compounds

This protocol outlines a standard procedure for the extraction of phenolic compounds, including acetophenones, from plant material.[2]

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight. Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.

-

Extraction: Macerate the powdered plant material in an aqueous organic solvent (e.g., 80% methanol (B129727) or ethanol) at a sample-to-solvent ratio of 1:10 (w/v). Agitate the mixture for a specified period (e.g., 24 hours) at room temperature.

-

Filtration: Separate the solid residue from the liquid extract by filtration through Whatman No. 1 filter paper.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Isolation of Acetophenone Glycosides

The "Stas-Otto method" is a classical approach for the isolation of glycosides.[10]

-

Initial Extraction: Extract the finely powdered plant material with alcohol using a Soxhlet apparatus. This process also deactivates many enzymes. For thermolabile glycosides, extraction should be performed at temperatures below 45°C.

-

Purification from Tannins: Treat the alcoholic extract with lead acetate (B1210297) to precipitate tannins and other non-glycosidal impurities.

-

Removal of Excess Lead Acetate: Filter the mixture and pass hydrogen sulfide (B99878) gas through the filtrate to precipitate excess lead acetate as lead sulfide.

-

Concentration: Filter the solution again and concentrate it under reduced pressure to obtain the crude glycoside mixture.

-

Fractional Separation: The crude glycosides can be further purified and individual compounds isolated using chromatographic techniques such as column chromatography or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of non-volatile or thermally labile this compound derivatives.[2]

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol and water is commonly used. For example, a starting condition of 26:74 (v/v) methanol:water can be effective.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: Photodiode Array (PDA) detector. Monitor at specific wavelengths based on the absorbance maxima of the target compounds (e.g., 280 nm for 4-hydroxyacetophenone and 2,4-dihydroxyacetophenone).

-

-

Standard and Sample Preparation:

-

Prepare stock solutions of analytical standards of the target this compound compounds in methanol. Create a series of dilutions to generate a calibration curve.

-

Prepare the plant extract as described in the general extraction protocol and filter through a 0.45 µm membrane filter before injection.

-

-

Analysis:

-

Inject a known volume of the sample and standards into the HPLC system.

-

Identify the peaks of the this compound derivatives based on their retention times compared to the standards.

-

Quantify the compounds by comparing the peak areas of the sample with the calibration curve.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile this compound compounds.

-

Chromatographic System:

-

Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

-

MS Detector: Operated in electron ionization (EI) mode.

-

-

Sample Preparation:

-

The crude extract can be dissolved in a volatile solvent like hexane (B92381) or dichloromethane. Derivatization may be necessary for less volatile compounds to improve their thermal stability.

-

-

Analysis:

-

Inject the sample into the GC-MS system.

-

Identify the this compound derivatives by comparing their retention times and mass spectra with those of authentic standards or with spectral libraries (e.g., NIST).

-

Quantify the compounds using the peak area of a characteristic ion in selected ion monitoring (SIM) mode against a calibration curve.

-

Conclusion

This compound compounds represent a significant class of natural products with diverse biological activities and potential for development into new therapeutic agents and agrochemicals. This technical guide has provided a foundational overview of their natural occurrence, biosynthesis, and analytical methodologies. The presented quantitative data and experimental protocols offer a valuable resource for researchers to further explore and harness the potential of these fascinating molecules. Future research should focus on the discovery of novel this compound derivatives from unexplored natural sources and the elucidation of their mechanisms of action in biological systems.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picein and piceol concentrations in Norway spruce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Essential oil from the roots of Paeonia lactiflora pall. has protective effect against corticosterone-induced depression in mice via modulation of PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanoencapsulation of apocynin and vanillic acid extracted from Picrorhiza kurroa Royle ex Benth plant roots and its characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japtronline.com [japtronline.com]

- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Ethanone Derivatives and Their Structural Analogues in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanone derivatives, characterized by a carbonyl group attached to a methyl group and another moiety, represent a diverse and significant class of naturally occurring compounds. This technical guide delves into the core aspects of these molecules, with a particular focus on acetophenones and their structural analogues found in the terrestrial and marine biosphere. These compounds have garnered substantial interest within the scientific community due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery and development.

This guide provides a comprehensive overview of the biosynthesis of these compounds, detailed experimental protocols for their isolation and biological evaluation, and a summary of their quantitative biological activities. Furthermore, it visualizes key signaling pathways modulated by these derivatives and illustrates a typical experimental workflow for their discovery, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Biosynthesis of this compound Derivatives in Nature

The biosynthesis of acetophenone (B1666503) derivatives in plants primarily originates from the shikimate pathway, which is responsible for the production of aromatic amino acids, including L-phenylalanine.[1] From L-phenylalanine, the pathway proceeds through a series of enzymatic reactions, culminating in the formation of the acetophenone scaffold. A key step in this process is a β-oxidative chain-shortening of cinnamic acid, which is analogous to fatty acid degradation.[2][3] In many plant species, these acetophenone derivatives are stored as inactive glycosides. This glycosylation is a detoxification mechanism for the plant and allows for the stable storage of these compounds. When the plant tissue is damaged, for instance by herbivory, specific enzymes can cleave the sugar moiety, releasing the bioactive acetophenone aglycone as a defense mechanism.[1]

Fungi also contribute to the diversity of natural acetophenones. For example, the fungus Bjerkandera adusta has been shown to produce acetophenone through a β-oxidative pathway from trans-cinnamic acid.[2][3] Marine organisms, including algae and fungi, are another rich source of unique this compound derivatives, although their biosynthetic pathways are less well-characterized compared to their terrestrial counterparts.[4]

Quantitative Biological Activity of Naturally Occurring this compound Derivatives

A wide array of naturally occurring this compound derivatives, particularly acetophenones, have been isolated and evaluated for their biological activities. The following tables summarize the cytotoxic and antimicrobial activities of selected compounds, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Natural this compound Derivatives

| Compound Name/Number | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |

| Acronyculatin P | Acronychia oligophlebia | MCF-7 | 56.8 | [5] |

| Acronyculatin Q | Acronychia oligophlebia | MCF-7 | 40.4 | [5] |

| Acronyculatin R | Acronychia oligophlebia | MCF-7 | 69.1 | [5] |

| Acrovestone | Acronychia pedunculata | P-388 | 15.42 | [6] |

| Compound 180 | Euphorbia ebracteolata | Hela-60 | 0.095 µg/mL | [6] |

| Compound 180 | Euphorbia ebracteolata | MCF-7 | 6.85 µg/mL | [6] |

| Compound 180 | Euphorbia ebracteolata | A-549 | 8.71 µg/mL | [6] |

| Compound 180 | Euphorbia ebracteolata | SMMC-7541 | 16.52 µg/mL | [6] |

| Compound 181 | Euphorbia ebracteolata | Hela-60 | 2.69 µg/mL | [6] |

| Compound 181 | Euphorbia ebracteolata | MCF-7 | 0.346 µg/mL | [6] |

| Compound 181 | Euphorbia ebracteolata | A-549 | 0.879 µg/mL | [6] |

| Compound 181 | Euphorbia ebracteolata | SMMC-7541 | 12.86 µg/mL | [6] |

| Eupatofortunone | Eupatorium fortunei | MCF-7 | 82.15 | [6] |

| Eupatofortunone | Eupatorium fortunei | A549 | 86.63 | [6] |

| Chalcone 12 | Synthetic (from natural precursor) | MCF-7 | 4.19 | [7] |

| Chalcone 13 | Synthetic (from natural precursor) | MCF-7 | 3.30 | [7] |

| Chalcone 12 | Synthetic (from natural precursor) | ZR-75-1 | 9.40 | [7] |

| Chalcone 13 | Synthetic (from natural precursor) | ZR-75-1 | 8.75 | [7] |

| Chalcone 12 | Synthetic (from natural precursor) | MDA-MB-231 | 6.12 | [7] |

| Chalcone 13 | Synthetic (from natural precursor) | MDA-MB-231 | 18.10 | [7] |

Table 2: Antimicrobial Activity of Natural this compound Derivatives

| Compound Name/Number | Source Organism | Microorganism | MIC (µg/mL) | Reference |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Escherichia coli | 25 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Bacillus sp. | >100 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Staphylococcus epidermidis | >100 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Cladosporium herbarum | 10 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Phytophthora capsica | 50 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Neurospora crassa | 100 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Penicillium italicum | 100 | [6] |

| 4-hydroxy-3-(isopenten-2-yl) acetophenone | Helichrysum italicum | Penicillium digitatum | 50 | [6] |

| Compound 113 | Euodia lunu-ankenda | Enterococcus faecium | 2.6 µM (MIC75) | [6] |

| Compound 113 | Euodia lunu-ankenda | Staphylococcus aureus | 20.6 µM (MIC75) | [6] |

| Compound 128 | Not Specified | Candida albicans | 500 | [6] |

| Compound 129 | Not Specified | Candida albicans | 500 | [6] |

| Compound 128 | Not Specified | Trichophyton rubrum | 1000 | [6] |

| Compound 129 | Not Specified | Trichophyton rubrum | 1000 | [6] |

| 2-hydroxy-4,6-dimethoxyacetophenone | Croton spp. | Trichophyton rubrum | 1250-2500 | [8][9] |

| 2-hydroxy-3,4,6-trimethoxyacetophenone | Croton spp. | Trichophyton rubrum | 2500 | [8][9] |

| 2-hydroxy-4,6-dimethoxyacetophenone | Croton spp. | Microsporum canis | 10000 | [8][9] |

| 2-hydroxy-3,4,6-trimethoxyacetophenone | Croton spp. | Microsporum canis | 5000 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound derivatives from natural sources.

Isolation and Characterization

a. General Extraction Protocol

-

Sample Preparation: Air-dry or freeze-dry the collected plant material to remove moisture.[10] Grind the dried material into a fine powder to increase the surface area for extraction.[10]

-

Extraction: Macerate the powdered material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at a sample-to-solvent ratio of 1:10 (w/v).[10] Allow the mixture to stand for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[10]

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

b. Bioassay-Guided Fractionation

This technique is employed to isolate bioactive compounds from a complex mixture.[1]

-

Initial Screening: Test the crude extract for the desired biological activity.

-

Fractionation: Subject the active crude extract to chromatographic separation (e.g., column chromatography over silica (B1680970) gel or Sephadex LH-20) to obtain fractions with decreasing complexity.

-

Bioassay of Fractions: Screen each fraction for the biological activity of interest.

-

Iterative Process: Select the most active fraction(s) for further rounds of chromatographic separation and bioassay.

-

Isolation of Pure Compounds: Repeat the fractionation and bioassay cycle until pure, active compounds are isolated.

-

Structure Elucidation: Determine the chemical structure of the isolated active compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

c. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of acetophenone derivatives.[11][12][13]

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[14]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[13][15] A typical mobile phase could be acetonitrile:water (60:40 v/v).[12]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[12]

-

Detection: Monitor the elution of compounds at a specific wavelength (e.g., 280 nm) or over a range of wavelengths using a PDA detector.[14]

-

Sample Preparation: Dissolve the extract or pure compound in the mobile phase and filter through a 0.45 µm membrane filter before injection.[12]

-

Quantification: Prepare a calibration curve using standard solutions of the acetophenone derivatives of known concentrations. Quantify the compounds in the samples by comparing their peak areas to the calibration curve.[10]

d. Structure Elucidation by NMR and MS

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments in the molecule.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and to piece together the complete structure of the molecule.

-

-

Mass Spectrometry (MS):

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate ions from the sample.

-

Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to establish the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): Obtain the exact mass of the molecular ion to determine the elemental composition of the molecule.

-

Tandem Mass Spectrometry (MS/MS): Fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.

-

Biological Activity Assays

a. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[17]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

b. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][14][19][20]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.[19]

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.[20]

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[20]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9] This can be determined visually or by measuring the optical density at 600 nm.

c. Anti-inflammatory Activity Assays

-

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model for screening acute anti-inflammatory activity.[2][6][21][22][23]

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[6][21]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

-

Inhibition of Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is implicated in inflammatory processes.[11][24]

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

-

Incubation and Denaturation: Incubate the mixture at 37°C for 20 minutes, followed by heating at a temperature that induces denaturation (e.g., 57°C or 70°C) for a set time.[24]

-

Turbidity Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.[24]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration of the test compound compared to the control.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways. Furthermore, the discovery of these bioactive compounds typically follows a systematic experimental workflow.

Signaling Pathways Modulated by this compound Derivatives

Several studies have indicated that naturally occurring acetophenones can exert their effects by interfering with key signaling cascades involved in cell proliferation, survival, and inflammation.

-

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers.

-

FAK/PI3K/Akt Signaling Pathway

The Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt (also known as Protein Kinase B) pathway plays a crucial role in cell survival, proliferation, and migration. Its aberrant activation is a hallmark of many cancers.

Experimental Workflow: Bioassay-Guided Fractionation

The discovery of novel bioactive this compound derivatives from natural sources often follows a systematic process of extraction, fractionation, and biological testing. This workflow ensures the efficient identification and isolation of active compounds.

Conclusion

Naturally occurring this compound derivatives and their structural analogues represent a vast and promising area for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their widespread distribution in nature, underscore their importance in drug development. This technical guide has provided a comprehensive overview of the key aspects of these compounds, from their biosynthesis to their biological evaluation. The detailed experimental protocols and tabulated quantitative data offer a practical resource for researchers, while the visualized signaling pathways and experimental workflows provide a conceptual framework for understanding their mechanism of action and discovery. Continued research into this fascinating class of natural products is poised to yield novel insights into disease pathology and contribute to the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 9. app.studyraid.com [app.studyraid.com]

- 10. phcogres.com [phcogres.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation of Acetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. inotiv.com [inotiv.com]

- 21. innpharmacotherapy.com [innpharmacotherapy.com]

- 22. jcdr.net [jcdr.net]

- 23. jddtonline.info [jddtonline.info]

- 24. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethanone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for ethanone, commonly known as acetone. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of this fundamental ketone. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| ¹H | 2.16 | Singlet | CDCl₃ |

| ¹³C | 30.6 | - | CDCl₃ |

| ¹³C | 206.7 | - | CDCl₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong |

| C-H Stretch (sp³) | 2950-3000 | Medium |

| CH₃ Bend | ~1370 and ~1430 | Medium |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 58 | ~50 | [M]⁺ (Molecular Ion) |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 15 | ~20 | [CH₃]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Materials:

-

This compound (high purity)

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard

-

5 mm NMR tubes

-

Pipettes

Instrumentation:

-

A 300 MHz (or higher) NMR spectrometer

Procedure for ¹H NMR:

-

Sample Preparation: Prepare a solution of approximately 1-5% this compound in CDCl₃ containing 0.03% TMS in a clean, dry 5 mm NMR tube. The total volume should be around 0.6 mL.[1][2][3]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a 90° pulse angle.

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time (typically 1-2 seconds for small molecules).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals.

-

Procedure for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (10-20%) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

Instrument Setup:

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A longer acquisition time and a greater number of scans (e.g., 128 or more) are typically necessary.[5]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.[6]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring its infrared absorption spectrum.

Materials:

-

This compound (high purity)

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure using Salt Plates (Neat Liquid):

-

Sample Preparation: Place one or two drops of this compound onto a clean, dry salt plate.[7] Place a second salt plate on top and gently press to form a thin liquid film.[7]

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.[8]

-

-

Data Acquisition:

-

Data Processing:

-

The instrument software will perform a Fourier transform and background subtraction to generate the final IR spectrum.

-

Procedure using Attenuated Total Reflectance (ATR):

-

Sample Preparation: Place a drop of this compound directly onto the ATR crystal.[8]

-

Instrument Setup:

-

Record a background spectrum with a clean, empty ATR crystal.[8]

-

-

Data Acquisition:

-

Acquire the sample spectrum as described for the salt plate method.

-

-

Data Processing:

-

The software will generate the final spectrum. After analysis, clean the ATR crystal thoroughly with a suitable solvent.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound (high purity)

-

Microsyringe

Instrumentation:

-

Mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of volatile this compound into the ion source. This can be done via a direct insertion probe or by injecting a dilute solution.

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Ions are detected, and their abundance is recorded.

-

-

Data Acquisition:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of this compound structure elucidation.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. ou.edu [ou.edu]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. rroij.com [rroij.com]

- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel Ethanone Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel ethanone compounds. This compound derivatives, particularly those belonging to the chalcone (B49325) family, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The simple chemical structure of these compounds allows for extensive modification, making them an attractive scaffold for developing new therapeutic agents. This document outlines key experimental protocols, presents comparative quantitative data, and visualizes essential workflows and biological pathways to support research and development in this field.

Anticancer Activity Screening

This compound derivatives, especially chalcones, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical cellular processes like tubulin polymerization.[3]

Quantitative Data: In Vitro Anticancer Efficacy

The anticancer potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The lower the IC50 value, the greater the potency of the compound.

| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Chalcone | Xanthohumol | MDA-MB-231 (Breast) | 6.7 | [2] |

| Chalcone | Cardamonin | MCF-7 (Breast) | 15 (at 24h) | [3] |

| Chalcone | Cardamonin | T47D (Breast) | 17.5 (at 24h) | [3] |

| Chalcone | 2-Hydroxychalcone | MDA-MB-231 (Breast) | 4.6 | [2] |

| Chalcone | Licochalcone A | A549 (Lung) | ~40 (suppresses growth by 45-80%) | [3] |

| Diaryl Ether Chalcone | Compound 25 (4-methoxy) | MCF-7 (Breast) | 3.44 | [4] |

| Diaryl Ether Chalcone | Compound 25 (4-methoxy) | HepG2 (Liver) | 4.64 | [4] |

| Thiophene (B33073) Chalcone | Compound 32 | T-47D (Breast) | 56.90% inhibition | [4] |

| A-ring monosubstituted | Chalcone 4a | Leukemia | 30-74 | [1] |

| A-ring monosubstituted | Chalcone 4a | MCF-7 (Breast) | 27-52 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and screening for the cytotoxic effects of chemical compounds.[5][6]

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).[5] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.[6][7]

Materials:

-

Target cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

96-well sterile microplates

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 8,000 cells/well) in 100 µL of complete medium and incubate overnight.[7]

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds. Add 100 µL of the compound dilutions to the appropriate wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[7] Include vehicle-only wells as a negative control.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[7]

-

Formazan Formation: Incubate the plate for 3-4 hours to allow for the conversion of MTT to formazan crystals.[7]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value for each compound.

Visualization: Screening Workflow and Biological Pathways

A systematic workflow is crucial for the efficient screening and characterization of novel compounds.

Caption: Workflow for in vitro screening of anticancer this compound compounds.

Many this compound derivatives, particularly chalcones, exert their anticancer effects by disrupting microtubule dynamics, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase.[3]

Caption: Mechanism of chalcone-induced G2/M cell cycle arrest.

Antimicrobial Activity Screening

This compound compounds, including those with thiophene and benzoxazolinone moieties, have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[8][9]

Quantitative Data: In Vitro Antimicrobial Efficacy

Antimicrobial activity is often assessed by measuring the diameter of the zone of inhibition in an agar (B569324) diffusion assay. A larger zone indicates greater susceptibility of the microorganism to the compound.

| Compound Class | Compound ID | Microorganism | Zone of Inhibition (mm) | Reference |

| Pyridyl Chalcone | 1a (4-Cl) | S. aureus | 18 | [10] |

| Pyridyl Chalcone | 1a (4-Cl) | E. coli | 16 | [10] |

| Pyridyl Chalcone | 1c (4-NO2) | S. aureus | 20 | [10] |

| Pyridyl Chalcone | 1c (4-NO2) | C. albicans | 17 | [10] |

| Pyridyl Chalcone | 1d (2,4-diCl) | S. aureus | 22 | [10] |

| Pyridyl Chalcone | 1d (2,4-diCl) | E. coli | 20 | [10] |

| Benzo[b]thiophene | 25 (chloro-deriv.) | S. aureus | MIC: < 8 µg/mL | [11] |

| Benzo[b]thiophene | 26 (bromo-deriv.) | C. albicans | MIC: 16 µg/mL | [11] |

| Benzoxazolinone | Compound 4 | Bacteria/Fungi | Active | [9] |

| Benzoxazolinone | Compound 6 | Bacteria/Fungi | Active | [9] |

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and reliable technique for evaluating the antimicrobial activity of test compounds.[12][13]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, it creates a zone of growth inhibition around the well.[14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[15]

-

Nutrient agar or Mueller-Hinton agar plates[12]

-

Sterile cork borer (6-8 mm diameter)

-

Test this compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin) as a positive control[15]

-

Solvent (e.g., DMSO) as a negative control[14]

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth.

-

Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of an agar plate using a sterile cotton swab to create a lawn culture.[16]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[14][16]

-

Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.[14] Similarly, load the positive and negative controls into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit the diffusion of the compounds into the agar.[14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[12]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm).

Anti-inflammatory Activity Screening

Certain this compound derivatives have been shown to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[17][18][19]

Quantitative Data: In Vitro Anti-inflammatory Efficacy

The anti-inflammatory activity can be determined by measuring the inhibition of key inflammatory enzymes like COX-1 and COX-2.

| Compound Class | Compound ID | Target | IC50 (µM) / % Inhibition | Reference |

| Indomethacin deriv. | 3c | COX-2 | 1.39 | [20] |

| Indomethacin deriv. | 3e | COX-2 | 0.34 | [20] |

| Piperazine/benzofuran | 5d | NO Production | 52.23 | [21] |

| Pyrrole deriv. | Multiple | Carrageenan-induced edema | Significant reduction | [22] |

| Indole deriv. | 10d, e, f | COX enzymes | Highest activity | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[23][24]

Principle: The activity of COX enzymes can be monitored by measuring the consumption of oxygen or by quantifying the amount of prostaglandin (B15479496) (e.g., PGE2) produced from the substrate, arachidonic acid.[23][25] An enzyme-linked immunosorbent assay (ELISA) can be used to detect the prostaglandin product. The reduction in PGE2 production in the presence of a test compound indicates COX inhibition.[23]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test this compound compounds

-

Assay buffer

-

PGE2 ELISA kit

-

Microplate reader

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.[26] Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.[23]

-

Incubation: Incubate for a specific time to allow for the production of prostaglandins.

-

Stop Reaction: Terminate the reaction by adding a suitable stopping reagent.

-

Quantify Product: Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.[23]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Visualization: COX Signaling Pathway

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) and related compounds stems from their ability to block the COX pathway.

Caption: Inhibition of the cyclooxygenase (COX) pathway.

References

- 1. In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives [article.sapub.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of this compound derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. botanyjournals.com [botanyjournals.com]

- 15. Synthesis and evaluation of novel thiophene as antimicrobial agents [wisdomlib.org]

- 16. youtube.com [youtube.com]

- 17. Synthesis of this compound and ethanol derivatives of 2-benzoxazolinone; potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jptcp.com [jptcp.com]

- 19. researchgate.net [researchgate.net]

- 20. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 25. benthamscience.com [benthamscience.com]

- 26. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

The Therapeutic Potential of Pyridinyl-Phenyl-Ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridinyl-phenyl-ethanone scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities. This technical guide provides an in-depth overview of the current understanding of pyridinyl-phenyl-ethanone derivatives and their potential therapeutic applications. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to explore and advance this promising class of compounds.

The core structure, characterized by a pyridine (B92270) ring linked to a phenyl-ethanone moiety, serves as a versatile backbone for the development of potent and selective modulators of various biological targets. Derivatives of this scaffold have demonstrated significant potential in several therapeutic areas, including oncology, virology, and inflammatory diseases. This guide will delve into the specifics of these applications, providing a solid foundation for future research and development endeavors.

Anticancer Applications

Derivatives of the pyridinyl-phenyl-ethanone core have emerged as a promising class of anticancer agents. Their mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis in cancer cells through the modulation of key signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various pyridinyl-phenyl-ethanone derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a comparative look at their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridinone | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Carcinoma) | 4.5 ± 0.3 | [1][2] |

| Pyridine-Urea | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | MCF-7 (Breast Adenocarcinoma) | 0.22 | [3] |

| Pyridine-Urea | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-methyl-6-(p-tolyl)pyridin-3-yl)urea | HCT-116 (Colon Carcinoma) | 2.71 ± 0.16 | [4] |

| Pyridine | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Carcinoma) | >15 | [2] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][6]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[5][6]

-

Compound Treatment: Prepare serial dilutions of the pyridinyl-phenyl-ethanone derivative in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound or a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[5][6]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.[5][6]

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[6]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.[7]

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Aspirate the medium, wash the cells with cold PBS, and fix them in 70% ethanol. Store the fixed cells at -20°C for at least 2 hours.[7]

-

Staining: Resuspend the cells in a propidium (B1200493) iodide (PI) solution containing RNase and incubate at 37°C for 30 minutes.[7]

-

Flow Cytometry: Analyze the fluorescence of the stained cells using a flow cytometer. At least 10,000 events should be acquired for each sample.[7]

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. The sub-G1 population is indicative of apoptotic cells.[7]

Signaling Pathways in Anticancer Activity

Pyridinyl-phenyl-ethanone derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[7][8]

Antiviral Applications: HIV-1 Inhibition

Certain derivatives of phenyl-1-pyridin-2yl-ethanone have demonstrated potent anti-HIV-1 activity. These compounds act as iron chelators, which in turn modulates the activity of key cellular enzymes involved in HIV-1 transcription.

Quantitative Data: Anti-HIV-1 Activity

| Compound Class | Derivative/Related Compound | Virus | Assay | IC50 (µM) | Reference |

| PP1-targeting small molecule | 1E7-03 | HIV-1 | Viral Inhibition | 1.7 | [1] |

| PPY-based iron chelator | Representative compounds | HIV-1 | Transcriptional Inhibition | Low µM | [9] |

Experimental Protocols

HIV-1 Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the anti-HIV-1 activity of a compound in a cell-based assay.

-

Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) in the appropriate medium.

-

Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Infection: Infect the cells with a known titer of HIV-1 (e.g., NL4-3 strain).

-

Treatment: Add the diluted test compound to the infected cell culture. Include a positive control (e.g., a known antiretroviral drug) and a negative control (vehicle).

-

Incubation: Incubate the cultures for a period sufficient for viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

-

Reverse Transcriptase (RT) Assay: Measure the activity of the viral RT enzyme in the supernatant.

-

Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter gene activity.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. Determine the EC50 (50% effective concentration) value from the dose-response curve.

Signaling Pathways in HIV-1 Inhibition

Phenyl-1-pyridin-2yl-ethanone-based iron chelators inhibit HIV-1 transcription by reducing the activity of cyclin-dependent kinases 2 (CDK2) and 9 (CDK9), and by upregulating IκBα, which leads to the sequestration of NF-κB in the cytoplasm.[9][10][11]

Kinase Inhibition

The pyridinyl-phenyl-ethanone scaffold is a common feature in many kinase inhibitors, making it a valuable starting point for the development of targeted cancer therapies.

Quantitative Data: Kinase Inhibitory Activity

Derivatives based on the related imidazo[4,5-b]pyridine core have shown potent inhibition of key kinases involved in cancer progression, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).

| Compound Class | Derivative | Kinase Target | Assay | IC50 (nM) / Kd (nM) | Reference |

| Imidazo[4,5-b]pyridine | 27e | Aurora-A | Kd | 7.5 | [12][13] |

| Imidazo[4,5-b]pyridine | 27e | Aurora-B | Kd | 48 | [12][13] |

| Imidazo[4,5-b]pyridine | 27e | FLT3 | Kd | 6.2 | [12][13] |

| Imidazo[4,5-b]pyridine | 27e | FLT3-ITD | Kd | 38 | [12][13] |

| Imidazo[4,5-b]pyridine | 22d | hERG | IC50 | 6300 | [13] |

Experimental Protocols